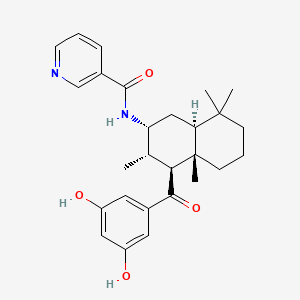![molecular formula C24H21ClF3N7O2 B605631 4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 837404-68-9](/img/structure/B605631.png)
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Overview
Description
ASN06917370 is a synthetic organic compound known for its role as a modulator of the GPR17 receptor. This compound has garnered attention for its potential neuroprotective and reparatory properties, making it a subject of interest in the study of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASN06917370 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The detailed synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of ASN06917370 requires stringent conditions to maintain its purity and efficacy. The compound is synthesized in controlled environments, often involving the use of high-performance liquid chromatography (HPLC) and other purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: ASN06917370 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of ASN06917370 .
Scientific Research Applications
ASN06917370 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of receptor-ligand interactions.
Biology: Investigated for its role in modulating cellular pathways and receptor activities.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of neuroprotective agents and other pharmaceutical applications
Mechanism of Action
ASN06917370 exerts its effects by modulating the GPR17 receptor, a former orphan receptor implicated in neurodegenerative diseases. The compound binds to the receptor, influencing downstream signaling pathways and cellular responses. This modulation can lead to neuroprotective and reparatory effects, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
ASN06917370: Unique for its high affinity and specificity for the GPR17 receptor.
Other GPR17 Ligands: Include compounds like MDL29,951 and Cangrelor, which also target the GPR17 receptor but may differ in their binding affinities and pharmacological profiles.
Uniqueness: ASN06917370 stands out due to its high purity, specific receptor targeting, and potential therapeutic applications in neurodegenerative diseases. Its unique chemical structure and binding properties make it a valuable tool in scientific research and drug development .
Properties
CAS No. |
837404-68-9 |
|---|---|
Molecular Formula |
C24H21ClF3N7O2 |
Molecular Weight |
531.9242 |
IUPAC Name |
4-(3-(2-chlorobenzyl)-7-oxo-4,7-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C24H21ClF3N7O2/c25-18-4-2-1-3-15(18)13-35-21-19(32-33-35)22(36)31-20(30-21)14-9-11-34(12-10-14)23(37)29-17-7-5-16(6-8-17)24(26,27)28/h1-8,14H,9-13H2,(H,29,37)(H,30,31,36) |
InChI Key |
SKWHAHNDWJREJG-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(C2=NC(C(N=NN3CC4=C(Cl)C=CC=C4)=C3N2)=O)CC1)NC5=CC=C(C(F)(F)F)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN06917370; ASN-06917370; ASN 06917370. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)


![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)


